molecular formula C7H4Cl2N2O B1398514 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine CAS No. 1160994-79-5

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine

Cat. No. B1398514
M. Wt: 203.02 g/mol
InChI Key: OCTXLKXOUFKWPY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is an organic compound with the molecular formula C7H4Cl2N2O and a molecular weight of 203.03 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which includes 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine, involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is characterized by the presence of a furo[2,3-d]pyrimidine core, which is a heterocyclic compound containing a furan ring fused with a pyrimidine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies: 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine has been synthesized using various methods. For example, Liu Guo-ji (2009) described the synthesis using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a product yield of about 46% with a purity higher than 99.5% (Liu Guo-ji, 2009).
  • Structural and Vibrational Characteristics: B. Sreenivas et al. (2022) conducted a study on the torsional potentials, optimized geometry, and vibrational assignments of 2,4-dichloro-5-methyl pyrimidine using density functional theory. This study provided insights into the molecular characteristics like highest occupied molecular orbital, lowest unoccupied molecular orbital, and thermodynamic parameters of these compounds (B. Sreenivas et al., 2022).

Biomedical Applications

  • Antitumor Activity: Research by R. K. V. Devambatla et al. (2016) found that certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines showed potent microtubule depolymerizing activities, suggesting potential for use in cancer treatment. These compounds were effective against multidrug-resistant cancer cells (R. K. V. Devambatla et al., 2016).
  • Antiviral Properties: A study by N. Saxena et al. (1988) on certain 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines indicated slight antiviral activity, although they were not pursued further due to limited efficacy (N. Saxena et al., 1988).
  • Inhibitors of Dihydrofolate Reductase: Compounds derived from 2,4-dichloro-5-methylfuro[2,3-d]pyrimidine have been studied for their potential as dihydrofolate reductase inhibitors, with implications for treating infections and cancer (A. Gangjee et al., 1998).

Optical and Electronic Properties

  • Nonlinear Optical Material: P. Murthy et al. (2019) analyzed the structural, spectroscopic, and reactivity properties of a related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, highlighting its potential as a third-order nonlinear optical material suitable for optical limiting and switching applications (P. Murthy et al., 2019).

Safety And Hazards

The safety data sheet for 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

2,4-dichloro-5-methylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTXLKXOUFKWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718825
Record name 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine

CAS RN

1160994-79-5
Record name 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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